molecular formula C21H16ClNO3 B4545198 methyl 5-[(4-biphenylylcarbonyl)amino]-2-chlorobenzoate

methyl 5-[(4-biphenylylcarbonyl)amino]-2-chlorobenzoate

Cat. No. B4545198
M. Wt: 365.8 g/mol
InChI Key: XUOHSSZCOUNAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-biphenylylcarbonyl)amino]-2-chlorobenzoate, also known as MCCB, is a chemical compound that has been widely used in scientific research. MCCB belongs to the class of benzoic acid derivatives and has a molecular weight of 416.90 g/mol. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of methyl 5-[(4-biphenylylcarbonyl)amino]-2-chlorobenzoate involves the inhibition of COX-2 activity, which leads to the suppression of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, this compound can reduce the production of prostaglandins, thereby reducing inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 5-[(4-biphenylylcarbonyl)amino]-2-chlorobenzoate has several advantages as a research tool, including its potent anti-inflammatory and anti-tumor activities, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for Alzheimer's disease. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on methyl 5-[(4-biphenylylcarbonyl)amino]-2-chlorobenzoate. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the mechanism of action of this compound and its effects on various signaling pathways need to be further elucidated to fully understand its potential applications in various fields.

Scientific Research Applications

Methyl 5-[(4-biphenylylcarbonyl)amino]-2-chlorobenzoate has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory and anti-tumor activities. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

methyl 2-chloro-5-[(4-phenylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c1-26-21(25)18-13-17(11-12-19(18)22)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOHSSZCOUNAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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